Nonyl isovalerate
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Overview
Description
Preparation Methods
Nonyl isovalerate is typically synthesized through an esterification reaction. This involves the reaction of isovaleric acid with nonyl alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Nonyl isovalerate, like other esters, can undergo various chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonyl alcohol and isovaleric acid.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common reagents and conditions for these reactions include acidic or basic catalysts for hydrolysis, and strong reducing agents for reduction reactions .
Scientific Research Applications
Nonyl isovalerate has several applications in scientific research:
Flavor and Fragrance Industry: It is used as a flavoring agent due to its fruity odor.
Biological Studies: It is used in studies related to ruminal fermentation and microbial enzyme activities.
Environmental Science: It is studied for its role in anaerobic digestion processes and its interaction with microbial communities.
Mechanism of Action
The mechanism of action of nonyl isovalerate in biological systems involves its interaction with microbial enzymes and pathways. In ruminal fermentation, it enhances the activity of cellulolytic bacteria and enzymes, leading to improved digestion and growth performance in animals . The exact molecular targets and pathways are still under investigation, but it is known to influence the microbial community structure and enzyme activities.
Comparison with Similar Compounds
Nonyl isovalerate belongs to the class of fatty alcohol esters. Similar compounds include:
Ethyl isovalerate: Another ester with a fruity odor, used in flavoring.
Methyl isovalerate: A smaller ester with similar applications in the fragrance industry.
This compound is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts .
Properties
CAS No. |
7786-47-2 |
---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
nonyl 3-methylbutanoate |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-16-14(15)12-13(2)3/h13H,4-12H2,1-3H3 |
InChI Key |
JHKZVDVMXZGMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CC(C)C |
boiling_point |
264.00 °C. @ 760.00 mm Hg |
density |
0.853-0.859 |
physical_description |
colourless to pale yellow liquid/apple-hazelnut, citrus odour |
solubility |
soluble in alcohol; insoluble in water |
Origin of Product |
United States |
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